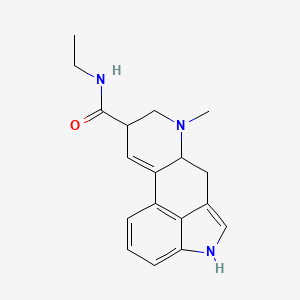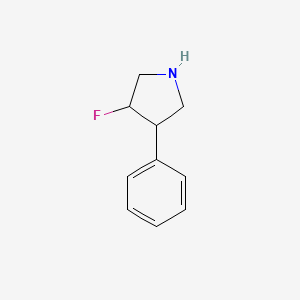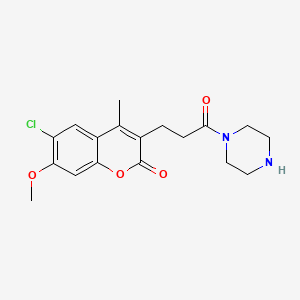
Febuxostat methanol solvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le fébuxostat méthanol solvate est un composé cristallin formé par l'interaction du fébuxostat, un inhibiteur non purinique sélectif de la xanthine oxydase, avec le méthanol. Le fébuxostat est principalement utilisé pour le traitement de la goutte chronique et de l'hyperuricémie. La forme solvatée améliore la solubilité et la stabilité du fébuxostat, ce qui le rend plus efficace pour les applications pharmaceutiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du fébuxostat méthanol solvate implique la réaction du fébuxostat avec le méthanol dans des conditions contrôlées. Le processus comprend généralement la dissolution du fébuxostat dans le méthanol et la cristallisation de la solution. Le processus de cristallisation peut être facilité par refroidissement ou par l'ajout d'antisolvants .
Méthodes de production industrielle
La production industrielle du fébuxostat méthanol solvate suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs où le fébuxostat est dissous dans le méthanol, suivi d'une cristallisation contrôlée. Les cristaux sont ensuite filtrés, lavés et séchés pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le fébuxostat méthanol solvate subit diverses réactions chimiques, notamment :
Oxydation : Le fébuxostat peut être oxydé pour former différents métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du fébuxostat.
Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique ou d'autres sites réactifs.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent diverses formes oxydées et réduites du fébuxostat, ainsi que des dérivés substitués qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
Le fébuxostat méthanol solvate a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude de la formation de solvates et des processus de cristallisation.
Biologie : Investigations sur ses effets sur la xanthine oxydase et les voies métaboliques associées.
Médecine : Principalement utilisé dans le traitement de la goutte et de l'hyperuricémie
Industrie : Utilisé dans le développement de formulations pharmaceutiques à solubilité et stabilité améliorées
Mécanisme d'action
Le fébuxostat méthanol solvate exerce ses effets en inhibant sélectivement la xanthine oxydase, une enzyme responsable de la conversion de l'hypoxanthine en xanthine et de la xanthine en acide urique. En inhibant cette enzyme, le fébuxostat réduit la production d'acide urique, ce qui abaisse les taux d'acide urique sérique. Ce mécanisme est particulièrement bénéfique pour les patients atteints de goutte, car il contribue à prévenir la formation de cristaux d'urate dans les articulations et les tissus .
Applications De Recherche Scientifique
Febuxostat methanol solvate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying solvate formation and crystallization processes.
Biology: Investigated for its effects on xanthine oxidase and related metabolic pathways.
Medicine: Primarily used in the treatment of gout and hyperuricemia
Industry: Utilized in the development of pharmaceutical formulations with improved solubility and stability
Mécanisme D'action
Febuxostat methanol solvate exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels. This mechanism is particularly beneficial for patients with gout, as it helps prevent the formation of urate crystals in joints and tissues .
Comparaison Avec Des Composés Similaires
Composés similaires
Allopurinol : Un autre inhibiteur de la xanthine oxydase utilisé pour le traitement de la goutte.
Topiroxostat : Un inhibiteur plus récent de la xanthine oxydase avec des applications similaires.
Oxypurinol : Le métabolite actif de l'allopurinol, également utilisé dans le traitement de la goutte.
Unicité
Le fébuxostat méthanol solvate est unique en raison de sa structure non purinique, qui permet une inhibition sélective de la xanthine oxydase sans affecter d'autres enzymes. Cette sélectivité réduit le risque d'effets secondaires par rapport à d'autres inhibiteurs de la xanthine oxydase. De plus, la forme méthanol solvatée améliore la solubilité et la stabilité du fébuxostat, ce qui le rend plus efficace pour une utilisation pharmaceutique .
Propriétés
Formule moléculaire |
C17H20N2O4S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;methanol |
InChI |
InChI=1S/C16H16N2O3S.CH4O/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;1-2/h4-6,9H,8H2,1-3H3,(H,19,20);2H,1H3 |
Clé InChI |
AXVUXFXCFSBUEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O.CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

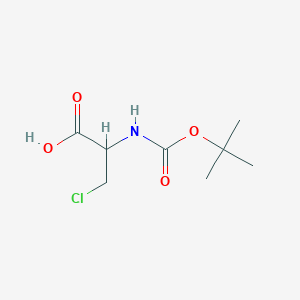

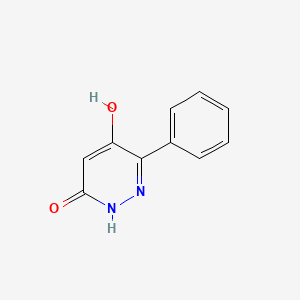
![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)
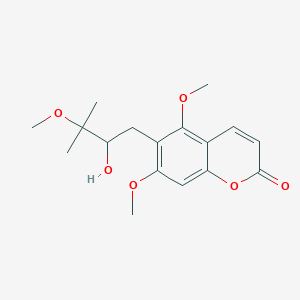
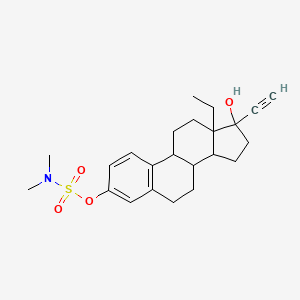
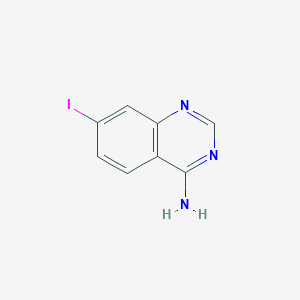

![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)
